molecular formula C12H14ClF3N2O2 B8523736 (2-Amino-4-chloro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

(2-Amino-4-chloro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester

Cat. No. B8523736
M. Wt: 310.70 g/mol
InChI Key: LIZHORPIFTUBCO-UHFFFAOYSA-N
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Patent
US06949542B2

Procedure details

The title compound was prepared from (4-chloro-2-nitro-5-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester (Example A19) (3.37 g, 0.99 mmol) by reduction with SnCl2.2H2O according to the general procedure J (method b). Obtained as an orange solid (2.55 g, 83%).
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[C:11]([Cl:18])=[CH:10][C:9]=1[N+:19]([O-])=O)([CH3:4])([CH3:3])[CH3:2].O.O.Cl[Sn]Cl>>[C:1]([O:5][C:6](=[O:22])[NH:7][C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[C:11]([Cl:18])=[CH:10][C:9]=1[NH2:19])([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|

Inputs

Step One
Name
Quantity
3.37 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C(F)(F)F)Cl)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)C(F)(F)F)Cl)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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